L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-
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Overview
Description
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid is a complex organic compound with a unique structure that includes an amino group, a tetrahydrofuran ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the tetrahydrofuran derivative with a thiol compound in the presence of a base.
Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the tetrahydrofuran ring, using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The thioether and amino groups play crucial roles in its binding to target molecules, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: A platelet-activating factor involved in various inflammatory diseases.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
138605-01-3 |
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Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(3R)-2-oxooxolan-3-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H13NO4S/c9-6(7(10)11)4-14-3-5-1-2-13-8(5)12/h5-6H,1-4,9H2,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
XOEXQMWQGADWPA-WDSKDSINSA-N |
Isomeric SMILES |
C1COC(=O)[C@@H]1CSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1COC(=O)C1CSCC(C(=O)O)N |
Origin of Product |
United States |
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